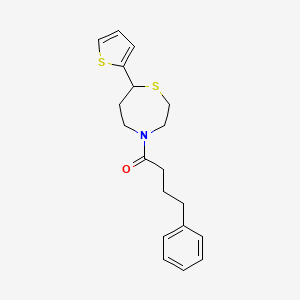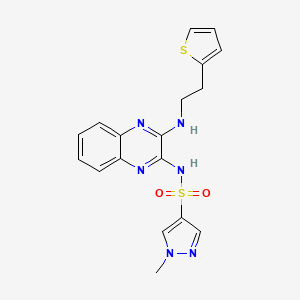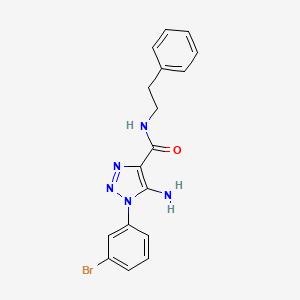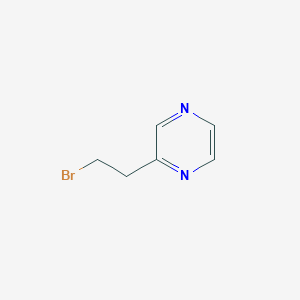![molecular formula C20H13ClN4O3S B2393841 3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-59-5](/img/structure/B2393841.png)
3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several distinct functional groups, including a benzodioxol group, a chlorophenyl group, an oxadiazol group, and a pyridazine group. These groups are common in many pharmaceuticals and synthetic organic compounds, suggesting that this compound may have been synthesized for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The benzodioxol group is a fused ring system, the chlorophenyl group is a substituted aromatic ring, the oxadiazol group is a heterocyclic ring containing nitrogen and oxygen, and the pyridazine group is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the benzodioxol group might undergo electrophilic aromatic substitution, while the oxadiazol group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol and chlorophenyl groups might increase its lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Research into heterocyclic compounds containing sulfonamido moieties, similar in complexity to the compound , has indicated significant potential in the development of antibacterial agents. For example, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds with a focus on their antibacterial evaluation, finding that certain synthesized compounds demonstrated high antibacterial activity. This suggests that similar compounds might also hold promise as antibacterial agents, offering a potential research avenue for the compound (Azab, Youssef, & El-Bordany, 2013).
Antiviral Activity
In the realm of antiviral research, compounds bearing structural similarities have been synthesized and tested for their efficacy against viruses. Hashem et al. (2007) synthesized a variety of heterocyclic systems bearing a pyrazolyl group and evaluated them for antiviral activity, uncovering promising activities against specific viruses. Such findings underscore the potential of complex heterocyclic compounds, including the one under discussion, in contributing to antiviral drug development (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Antitumor Applications
The search for new antitumor agents has also led to the investigation of heterocyclic compounds. Hafez et al. (2017) synthesized novel thiophene and thieno[3,2-d]pyrimidine derivatives, assessing them for their antitumor and antibacterial properties. Their research revealed that some compounds exhibited higher activity against cancer cell lines than doxorubicin, a widely used chemotherapeutic agent. This highlights the potential for compounds like "3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" to be explored for their antitumor properties (Hafez, Alsalamah, & El-Gazzar, 2017).
Orientations Futures
The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-14-4-1-12(2-5-14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)13-3-7-16-17(9-13)27-11-26-16/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSVHKGBDHQDQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)



![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)


![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)
